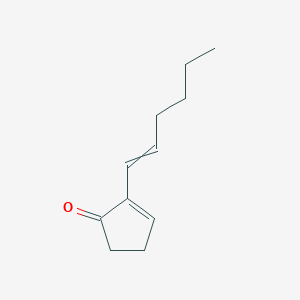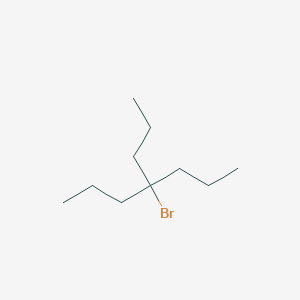
4-Bromo-4-propylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a branched alkane with a bromine atom attached to the fourth carbon of the heptane chain. This compound is part of the alkyl halides family, which are known for their reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4-propylheptane can be synthesized through the bromination of 4-propylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require efficient handling of bromine and control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-propylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 4-propyl-1-heptene.
Reduction: Formation of 4-propylheptane.
Scientific Research Applications
4-Bromo-4-propylheptane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of other functionalized compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Bromo-4-propylheptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with enzymes that catalyze halogenated substrates, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Bromoheptane: Similar structure but lacks the propyl group, leading to different reactivity and applications.
4-Chloro-4-propylheptane: Chlorine instead of bromine, resulting in different reactivity due to the weaker leaving group ability of chlorine.
4-Iodo-4-propylheptane: Iodine instead of bromine, with iodine being a better leaving group, leading to faster reactions.
Uniqueness
4-Bromo-4-propylheptane is unique due to the presence of the bromine atom at the fourth position and the propyl group, which influences its reactivity and the types of reactions it can undergo. Its specific structure makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
62696-06-4 |
|---|---|
Molecular Formula |
C10H21Br |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-bromo-4-propylheptane |
InChI |
InChI=1S/C10H21Br/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI Key |
QKZOLNBYNJQRMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


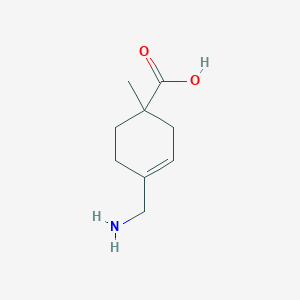
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

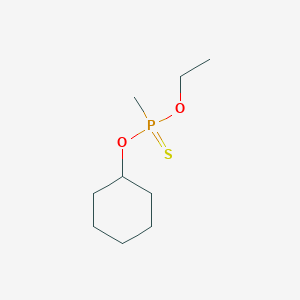


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
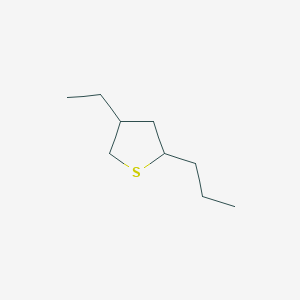
![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
